Lipophilicity Advantage: XLogP3 Comparison for Brain Permeability Prediction
The target compound exhibits a higher predicted lipophilicity (XLogP3 = 1.8) compared to its positional isomer N-(1-cyanocyclohexyl)-2-(dimethylamino)acetamide (XLogP3 = 1.0) and the amino analog N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide (XLogP3 = 0.0). This difference of 0.8 log units implies a roughly 6.3-fold higher partition coefficient for the target over the positional isomer, aligning more closely with CNS drug-likeness criteria (recommended XLogP 2–5) [1][2][3].
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | N-(1-Cyanocyclohexyl)-2-(dimethylamino)acetamide: 1.0; N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide: 0.0 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. positional isomer; +1.8 vs. amino analog |
| Conditions | Computed by PubChem (XLogP3 3.0). Values are consensus predictions, not experimental measurements. |
Why This Matters
Higher XLogP3 facilitates passive CNS penetration, making the target compound a superior precursor for developing brain-penetrant heterocyclic leads.
- [1] PubChem. N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide (CID 86801272). National Center for Biotechnology Information. View Source
- [2] PubChem. N-(1-Cyanocyclohexyl)-2-(dimethylamino)acetamide (CID 103601231). National Center for Biotechnology Information. View Source
- [3] PubChem. N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide (CID 44191302). National Center for Biotechnology Information. View Source
